Allylescaline, chemically known as 4-allyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class. It was first synthesized in 1972 by Otakar Leminger and later studied by Alexander Shulgin, who described its psychoactive properties in his book "PiHKAL: A Chemical Love Story" . The molecular formula for allylescaline is C13H19NO3, with a molecular weight of approximately 237.29 g/mol . Structurally, it features a phenethylamine core with two methoxy groups and an allyl group attached to the aromatic ring .
Allylescaline exhibits psychoactive properties, primarily attributed to its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, similar to mescaline, leading to altered perception and mood . The reported dosage for oral consumption ranges from 20 to 35 mg, with effects lasting between 8 to 12 hours . Despite its psychedelic effects, detailed pharmacological data regarding its metabolism and toxicity are scarce.
While specific synthetic routes for allylescaline are not well-documented, it is known that the compound can be derived from escaline through substitution reactions. The general approach involves modifying the methoxy and allyl groups on the phenethylamine backbone. Research indicates that the synthesis of related compounds has been explored more thoroughly than that of allylescaline itself .
Allylescaline has limited applications primarily due to its classification as a research chemical. Its potential uses include:
Allylescaline shares structural similarities with several other compounds within the phenethylamine class. Notable comparisons include:
Compound | Structural Characteristics | Unique Properties |
---|---|---|
Mescaline | Contains methoxy groups; hallucinogenic | Higher dosage required (300-400 mg) |
Escaline | Similar backbone; fewer substituents | Less potent than allylescaline |
Methallylescaline | Contains a methyl group instead of an allyl group | Different psychoactive profile |
2C-B | Contains brominated phenethylamine structure | Known for entactogenic effects |
Allylescaline is unique due to its specific substitution pattern and enhanced potency compared to mescaline by weight . Its relatively unexplored nature adds to its distinctiveness within the realm of psychedelic compounds.